molecular formula C7H18ClN B1274227 3-ethylpentan-3-amine hydrochloride CAS No. 56065-46-4

3-ethylpentan-3-amine hydrochloride

Cat. No.: B1274227
CAS No.: 56065-46-4
M. Wt: 151.68 g/mol
InChI Key: ZCIKRRUYIBTLOB-UHFFFAOYSA-N
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Description

3-ethylpentan-3-amine hydrochloride is an organic compound with the molecular formula C7H18ClN. It is a derivative of pentanamine, where an ethyl group is attached to the third carbon atom, and it is combined with hydrochloride. This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-ethylpentan-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. For instance, the reaction of 3-ethylpentan-3-amine with hydrochloric acid can yield the hydrochloride salt. The reaction is typically carried out in an ethanol solution and requires heating in a sealed tube to prevent the escape of ammonia gas .

Industrial Production Methods

Industrial production of this compound often involves the alkylation of ammonia with haloalkanes. This process can be complex due to the formation of multiple products, including primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The reaction conditions must be carefully controlled to favor the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-ethylpentan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different alkylated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Haloalkanes and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various amines, amides, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-ethylpentan-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethylpentan-3-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethylpentan-3-amine hydrochloride is unique due to the presence of the ethyl group at the third carbon position, which can influence its reactivity and interaction with other molecules. This structural feature can make it more suitable for specific applications in research and industry compared to its analogs .

Properties

IUPAC Name

3-ethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIKRRUYIBTLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204613
Record name 3-Pentanamine, 3-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56065-46-4
Record name 3-Pentanamine, 3-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056065464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanamine, 3-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpentan-3-amine hydrochloride
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